molecular formula C11H18N4 B15291713 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Cat. No.: B15291713
M. Wt: 206.29 g/mol
InChI Key: JFDZFKOWDPCROY-UHFFFAOYSA-N
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Description

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide typically involves the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or methanol, which facilitates the formation of the indazole ring. Another method involves the reaction of 4-oxocyclohexane-1,3-dicarboxamides with phenylhydrazine, leading to the formation of hydrazones instead of indazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and may require heating or refluxing to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features, such as the isopropyl group and the carboximidamide moiety. These features contribute to its unique chemical and biological properties, making it a compound of interest for various research and industrial applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carboximidamide

InChI

InChI=1S/C11H18N4/c1-7(2)15-10(11(12)13)8-5-3-4-6-9(8)14-15/h7H,3-6H2,1-2H3,(H3,12,13)

InChI Key

JFDZFKOWDPCROY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)C(=N)N

Origin of Product

United States

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